Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride

Description

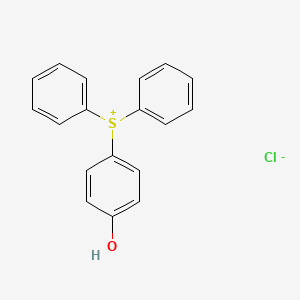

Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride (hereafter referred to as S9) is a tri-substituted sulfonium salt characterized by a central sulfur atom bonded to two phenyl groups and a 4-hydroxyphenyl moiety. This compound is commercially available (e.g., Sigma-Aldrich) and has been studied for its role as a ligand for the α7 nicotinic acetylcholine receptor (α7 nAChR), a target in neurological research . Its structure imparts unique electronic and steric properties, distinguishing it from other sulfonium derivatives.

Properties

IUPAC Name |

(4-hydroxyphenyl)-diphenylsulfanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14OS.ClH/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFVTOLUUZOHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593509 | |

| Record name | (4-Hydroxyphenyl)(diphenyl)sulfanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345580-98-5 | |

| Record name | (4-Hydroxyphenyl)(diphenyl)sulfanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride typically involves the reaction of diphenyl sulfide with 4-hydroxybenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The general reaction scheme is as follows:

Diphenyl sulfide+4-hydroxybenzyl chloride→Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride

Industrial Production Methods

In industrial settings, the production of Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride undergoes various chemical reactions, including:

Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide, alkoxide, or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Diphenyl sulfide.

Substitution: Various sulfonium salts depending on the nucleophile used.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

Cationic Polymerization

Sulfonium salts are widely recognized as effective photoinitiators for cationic polymerization processes. They generate cations upon exposure to ultraviolet (UV) light, initiating the polymerization of epoxides and other cationically polymerizable monomers. The compound (4-hydroxyphenyl)diphenyl-sulfonium chloride has been noted for its efficiency in enhancing the rate of polymerization due to its favorable absorption characteristics at specific wavelengths .

Case Study: Photopolymerization Rates

In a comparative study, the use of (4-hydroxyphenyl)diphenyl-sulfonium chloride as a photoinitiator resulted in markedly higher polymerization rates when compared to traditional initiators. This was attributed to its superior ability to generate cations upon UV exposure, allowing for faster curing times in industrial applications .

Photo-Acid Generators

Role in Photoresists

This sulfonium compound functions as a photo-acid generator (PAG) in photoresist formulations. When exposed to light, it decomposes to release acids that catalyze cross-linking reactions in the resin matrix, which is crucial for developing high-resolution patterns in semiconductor manufacturing .

Comparison of PAGs

The effectiveness of (4-hydroxyphenyl)diphenyl-sulfonium chloride as a PAG can be compared with other sulfonium-based PAGs. The following table summarizes key properties:

| Compound | Type | Acid Generation Efficiency | Applications |

|---|---|---|---|

| (4-Hydroxyphenyl)diphenyl-sulfonium chloride | Sulfonium PAG | High | Semiconductor photoresists |

| Triphenylsulfonium hexafluoroantimonate | Sulfonium PAG | Medium | General photopolymerization |

| Diphenyl[4-(phenylthio)phenyl]sulfonium hexafluoroantimonate | Sulfonium PAG | Very High | Advanced lithography |

Thermal Curing Agents

Sulfonium salts including (4-hydroxyphenyl)diphenyl-, chloride are utilized as thermal curing agents for epoxy resins. They accelerate the curing process without the need for additional catalysts, making them valuable in manufacturing durable coatings and adhesives .

Regulation of Plant Growth

Recent studies have explored the potential use of sulfonium compounds, including this specific chloride, as agents for regulating plant growth. These compounds can influence cellular processes, although further research is needed to fully understand their mechanisms and efficacy in agricultural applications .

Chemical Synthesis Applications

Sulfonium salts are often employed in organic synthesis as intermediates or catalysts due to their ability to stabilize reactive intermediates during chemical reactions. The versatility of (4-hydroxyphenyl)diphenyl-sulfonium chloride allows it to participate in various synthetic pathways, contributing to the development of complex organic molecules .

Mechanism of Action

The mechanism of action of Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Sulfonium Compounds

Structural Features and Substituent Effects

Sulfonium salts vary widely based on their substituents, which dictate their chemical reactivity, solubility, and biological interactions. Below is a comparative analysis of S9 with key analogues:

Table 1: Structural Comparison of Sulfonium Salts

| Compound Name (Identifier) | Substituents | Key Structural Features |

|---|---|---|

| S9: (4-Hydroxyphenyl)diphenylsulfonium chloride | Two phenyl, one 4-hydroxyphenyl | Aromatic groups with polar -OH substituent |

| S1: Trimethylsulfonium iodide | Three methyl groups | Simple alkyl substituents; high symmetry |

| S4: Tris(2-hydroxyethyl)sulfonium bromide | Three 2-hydroxyethyl groups | Hydrophilic due to -OH groups |

| S8: Dibenzyl(methyl)sulfonium tetrafluoroborate | Two benzyl, one methyl | Bulky aromatic substituents |

| Methylmethionine sulfonium chloride (Vitamin U) | Methyl and methionine-derived groups | Naturally occurring; dietary applications |

| Triphenylsulfonium chloride | Three phenyl groups | Fully aromatic; used in polymer synthesis |

- Aryl vs. Alkyl Substituents: S9’s aromatic substituents enhance stability compared to alkyl-based salts like S1.

- Polarity : S4’s hydroxyethyl groups confer water solubility, whereas S9’s single -OH group may limit solubility in aqueous media but enhance affinity for biological targets like the α7 nAChR .

Table 2: Functional Comparison of Sulfonium Salts

- Receptor Binding : S9’s aromatic and polar substituents likely enhance its binding specificity to α7 nAChR compared to alkylated salts like S1, which lack directional bonding groups .

- Antimicrobial Activity : Trialkyl sulfonium chlorides (e.g., in ) exhibit fungicidal properties, but S9’s bulky substituents may reduce membrane penetration efficiency compared to smaller alkyl chains .

- Therapeutic Potential: Vitamin U’s efficacy in gastrointestinal health contrasts with S9’s niche role in receptor studies, illustrating the diversity of sulfonium applications .

Stability and Reactivity

- Steric Hindrance : Bulky substituents in S9 may reduce nucleophilic attack susceptibility compared to S1 or S4, enhancing stability in acidic or oxidative conditions .

- Thermal Stability : Triphenylsulfonium chloride’s fully aromatic structure likely confers higher thermal stability than S9, which has a polar -OH group that may decompose at elevated temperatures .

Biological Activity

Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride, also known as diphenyl(4-hydroxyphenyl)sulfonium chloride, is a sulfonium compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Sulfonium compounds are characterized by a positively charged sulfur atom bonded to three organic groups. In the case of (4-hydroxyphenyl)diphenyl-sulfonium chloride, the structure can be represented as follows:

This compound features two phenyl groups and one 4-hydroxyphenyl group attached to the sulfur atom, contributing to its unique chemical properties.

Mechanisms of Biological Activity

The biological activity of sulfonium compounds often relates to their ability to act as electrophiles, which can interact with nucleophilic sites in biological molecules such as proteins and DNA. The following mechanisms have been identified:

- Antioxidant Activity : Sulfonium compounds have demonstrated significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting against various diseases, including cancer and neurodegenerative disorders .

- Cytotoxicity : Some studies indicate that (4-hydroxyphenyl)diphenyl-sulfonium chloride exhibits cytotoxic effects on specific cancer cell lines. This cytotoxicity may be attributed to the compound's ability to induce apoptosis or inhibit cell proliferation .

- Anti-inflammatory Effects : There is evidence suggesting that sulfonium compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of (4-hydroxyphenyl)diphenyl-sulfonium chloride using various assays. The results indicated that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative damage .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of this sulfonium compound were assessed against human cancer cell lines. The findings revealed that it inhibited cell growth and induced apoptosis at certain concentrations. These results highlight its potential as an anticancer agent and warrant further exploration in clinical settings .

Q & A

Q. Divergent biological activity Are these due to impurities or structural variants?

- Methodological Answer : High-purity batches (>98% by HPLC) and structural analogs (e.g., methoxy-substituted derivatives) clarify structure-activity relationships (SAR). Bioassay replication under controlled conditions (e.g., fixed inoculum size) minimizes variability, while LC-MS/MS detects trace impurities that may skew results .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Analytical Method | Reference |

|---|---|---|---|

| Temperature | 70–80°C | Ionic chloride titration | |

| Solvent | Aqueous ethanol | ¹H NMR | |

| Reaction Time | 2–6 hours | HPLC purity analysis |

Q. Table 2: pH-Dependent Decomposition Products

| pH Range | Dominant Pathway | Major Product | Detection Method |

|---|---|---|---|

| 2–6 | Carbene formation | Stilbene derivatives | GC-MS |

| 8–12 | Epoxidation | Epoxides | NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.